molecular formula C24H20BrClN2O2 B5232623 ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE

ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE

Cat. No.: B5232623
M. Wt: 483.8 g/mol
InChI Key: DIWVZUDKMGEALZ-UHFFFAOYSA-N
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Description

ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with bromine, chlorine, and phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE typically involves a multi-step process:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Substitution Reactions:

    Esterification: The final step involves the esterification of the quinazoline derivative with ethyl acetate in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; low temperatures.

    Substitution: Amines, thiols; room temperature to moderate temperatures.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYLQUINAZOLIN-3-YL]ACETATE: Lacks the dihydroquinazoline core.

    ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-METHYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE: Contains a methyl group instead of a phenyl group.

Uniqueness

ETHYL 2-[6-BROMO-2-(3-CHLOROPHENYL)-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL]ACETATE is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

ethyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrClN2O2/c1-2-30-22(29)15-28-23(16-7-4-3-5-8-16)20-14-18(25)11-12-21(20)27-24(28)17-9-6-10-19(26)13-17/h3-14,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIWVZUDKMGEALZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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